2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine
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Overview
Description
2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antidepressant Activity
- Synthesis and Antidepressant Activity : A study investigated a series of derivatives including 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine for their potential antidepressant activity. These compounds showed significant neurotransmitter uptake inhibition, suggesting potential utility in antidepressant therapy (Yardley et al., 1990).
Cognitive Dysfunction Treatment
- Effect on Cognitive Dysfunction : NE-100, a derivative of 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine, was studied for its effects on cognitive dysfunction in rats. The compound showed promise in reversing phencyclidine-induced cognitive impairments, indicating potential therapeutic applications for cognitive disorders (Ogawa et al., 1994).
Cytotoxic Activity
- Cytotoxic Activity in Cancer Research : Researchers synthesized derivatives of this compound with cytotoxic activity against non-small cell lung cancer cells. These findings are significant for the development of new anticancer agents (Jasztold-Howorko et al., 2005).
Antiarrhythmic and Antihypertensive Effects
- Cardiovascular Applications : A study on 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, related to this compound, showed strong antiarrhythmic and antihypertensive activities. These compounds' effects were linked to their alpha-adrenolytic properties, highlighting potential applications in treating cardiovascular conditions (Malawska et al., 2002).
Monoamine Oxidase Inactivation
- Potential in Neurological Disorders : Compounds related to this compound have been studied for their ability to inactivate monoamine oxidase B. This suggests their potential application in treating neurological disorders like Parkinson's disease (Ding & Silverman, 1992).
Synthesis of Complex Molecules
- Chemical Synthesis and Structural Studies : Research has also focused on the synthesis of complex molecules using derivatives of this compound. This includes the construction of pyrrolidine derivatives with multiple stereogenic centers, which are valuable in organic chemistry and drug design (Wang et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, which could provide a hint about the potential targets of this compound .
Mode of Action
It’s worth noting that the interaction of a compound with its targets often involves binding to specific sites, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been shown to influence various pathways, such as the o-glcnac pathway .
Pharmacokinetics
Similar compounds have been shown to exhibit satisfactory drug-like characteristics and adme properties .
Result of Action
Similar compounds have been shown to induce changes in cellular function and structure .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of a compound .
Biochemical Analysis
Biochemical Properties
2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to enhance O-GlcNAcylation on mitochondrial proteins, contributing to mitochondrial network homeostasis and cellular bioenergetics . This interaction is crucial for the survival of neuronal cells under ischemic-like conditions. The compound’s interaction with O-GlcNAc-modified mitochondria demonstrates its potential in improving mitochondrial homeostasis and bioenergy, and inhibiting mitochondrial apoptosis pathways .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound enhances O-GlcNAcylation, a nutrient-driven post-translational modification that links metabolism to cellular function . This modification is a potential pro-survival pathway, improving neuronal tolerance to ischemia and contributing to the survival of cells and tissues .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s enhancement of O-GlcNAcylation on mitochondrial proteins is a key aspect of its molecular mechanism . This modification improves mitochondrial homeostasis and bioenergy, and inhibits the mitochondrial apoptosis pathway, demonstrating the compound’s neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For instance, the enhancement of O-GlcNAcylation by the compound has been shown to be stable over time, contributing to sustained mitochondrial homeostasis and bioenergy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound’s neuroprotective effects are dose-dependent. At higher doses, the compound enhances O-GlcNAcylation more significantly, leading to improved mitochondrial homeostasis and bioenergy
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s enhancement of O-GlcNAcylation indicates its involvement in the hexosamine biosynthesis pathway, a key branch of glycolysis . This pathway provides the unique sugar donor UDP-GlcNAc for the O-GlcNAc modification, linking metabolism to cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s enhancement of O-GlcNAcylation on mitochondrial proteins suggests its localization within mitochondria . This localization is crucial for its role in improving mitochondrial homeostasis and bioenergy .
Subcellular Localization
This compound is localized within specific subcellular compartments, particularly mitochondria. The compound’s enhancement of O-GlcNAcylation on mitochondrial proteins indicates its subcellular localization and its role in maintaining mitochondrial homeostasis and bioenergy . This localization is essential for its neuroprotective effects under ischemic-like conditions .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-16-12-6-4-11(5-7-12)13(10-14)15-8-2-3-9-15/h4-7,13H,2-3,8-10,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRPNOSBMHBKSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)N2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390160 |
Source
|
Record name | 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31466-55-4 |
Source
|
Record name | 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.